(2S)-4,4-Dimethyl-pyroglutamic Acid
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Overview
Description
(2S)-4,4-Dimethyl-pyroglutamic Acid is a chiral derivative of pyroglutamic acid, characterized by the presence of two methyl groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4-Dimethyl-pyroglutamic Acid typically involves the modification of pyroglutamic acid One common method includes the alkylation of pyroglutamic acid using methylating agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation techniques. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-4,4-Dimethyl-pyroglutamic Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-4,4-Dimethyl-pyroglutamic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2S)-4,4-Dimethyl-pyroglutamic Acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Pyroglutamic Acid: The parent compound, lacking the methyl groups at the 4-position.
(2S)-4-Methyl-pyroglutamic Acid: A similar compound with only one methyl group at the 4-position.
(2S)-4,4-Dimethyl-glutamic Acid: A structurally related compound with similar functional groups.
Uniqueness
(2S)-4,4-Dimethyl-pyroglutamic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.
Properties
IUPAC Name |
(2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(2)3-4(5(9)10)8-6(7)11/h4H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDWFDTXPYETHT-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1=O)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](NC1=O)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652560 |
Source
|
Record name | 4,4-Dimethyl-5-oxo-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217832-12-6 |
Source
|
Record name | 4,4-Dimethyl-5-oxo-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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